Tetra(prop-1-en-2-yl)stannane
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Overview
Description
Tetra(prop-1-en-2-yl)stannane is an organotin compound with the molecular formula C12H20Sn. It is a derivative of stannane where four prop-1-en-2-yl groups are attached to a central tin atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetra(prop-1-en-2-yl)stannane can be synthesized through the reaction of stannane with prop-1-en-2-yl halides under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. One common method involves the use of a palladium catalyst in a Stille coupling reaction, where stannane reacts with prop-1-en-2-yl halides to form this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Stille coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetra(prop-1-en-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The prop-1-en-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Tetra(prop-1-en-2-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activity and use in medicinal chemistry.
Medicine: Organotin compounds, including this compound, are investigated for their potential use in drug development.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of tetra(prop-1-en-2-yl)stannane involves its ability to participate in various chemical reactions due to the presence of the tin atom and the prop-1-en-2-yl groups. The tin atom can form bonds with various nucleophiles, facilitating substitution reactions. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity .
Comparison with Similar Compounds
Tetraallylstannane: Similar in structure but with allyl groups instead of prop-1-en-2-yl groups.
Tributylstannane: Contains three butyl groups and one tin atom.
Tetramethylstannane: Contains four methyl groups attached to a tin atom.
Uniqueness: Tetra(prop-1-en-2-yl)stannane is unique due to the presence of prop-1-en-2-yl groups, which provide distinct reactivity and steric properties compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
64503-52-2 |
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Molecular Formula |
C12H20Sn |
Molecular Weight |
283.00 g/mol |
IUPAC Name |
tetrakis(prop-1-en-2-yl)stannane |
InChI |
InChI=1S/4C3H5.Sn/c4*1-3-2;/h4*1H2,2H3; |
InChI Key |
NEWCJRVXAPXBNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)[Sn](C(=C)C)(C(=C)C)C(=C)C |
Origin of Product |
United States |
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